Product packaging for Spiro[2.4]heptan-5-one(Cat. No.:CAS No. 19740-31-9)

Spiro[2.4]heptan-5-one

Cat. No.: B3249791
CAS No.: 19740-31-9
M. Wt: 110.15 g/mol
InChI Key: QUIXSNGBBKGHRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Spiro[2.4]heptan-5-one is a valuable spirocyclic building block in organic synthesis and medicinal chemistry. The spiro[2.4]heptane scaffold, consisting of a cyclopropane ring fused to a cyclopentane ring at a single carbon atom, provides a unique three-dimensional structure that is highly sought after in drug discovery . This rigidity and defined shape help to pre-organize the molecule for binding to biological targets, which can lead to improved affinity and selectivity, potentially resulting in more potent drugs with fewer side effects . The three-dimensionality of spirocycles like spiro[2.4]heptane offers a significant advantage over flat, aromatic structures. This property allows for better optimization of a compound's physicochemical characteristics, often leading to improved solubility and metabolic stability . Researchers utilize this scaffold in the synthesis of novel analogs for pharmaceutical development. For instance, spiro[2.4]heptane derivatives have been investigated as key components in nucleoside analogs, such as cyclopropyl-spirocarbocyclic adenosine, which has demonstrated antiviral activity against Hepatitis C Virus (HCV) . Similarly, a related 2'-deoxy-guanine carbocyclic nucleoside built on a spiro[2.4]heptane core exhibited moderate anti-Hepatitis B Virus (HBV) activity . The scaffold is also featured in patents covering bridged spiro[2.4]heptane derivatives investigated as receptor agonists for the potential treatment of inflammatory and respiratory diseases . Synthetic routes to the spiro[2.4]heptane core often involve strategic cyclization methods. A common approach is the Simmons-Smith cyclopropanation of an exo-methylenecyclopentane precursor using diethylzinc (Et₂Zn) and diiodomethane (CH₂I₂) to efficiently form the characteristic spirocyclic structure . Alternative methods include radical-mediated 5-exo-dig cyclizations to construct the necessary cyclopentane ring before cyclopropanation . This product is intended for research purposes only and is not for diagnostic, therapeutic, or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H10O B3249791 Spiro[2.4]heptan-5-one CAS No. 19740-31-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

spiro[2.4]heptan-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O/c8-6-1-2-7(5-6)3-4-7/h1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUIXSNGBBKGHRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC2)CC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

110.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Spiro 2.4 Heptan 5 One and Its Derivatives

Historical and Classical Synthetic Routes to Spiro[2.4]heptan-5-one

Early synthetic strategies for constructing the this compound core primarily relied on classical cyclization and rearrangement reactions. These methods laid the groundwork for the synthesis of spirocyclic systems, often involving multi-step sequences.

Early Strategies Employing Cyclization Reactions

Intramolecular cyclization reactions have been a cornerstone in the synthesis of cyclic ketones. For this compound, these reactions would typically involve a precursor containing a cyclopropane (B1198618) ring and a suitable functional group to facilitate the formation of the five-membered cyclopentanone (B42830) ring.

One of the classical methods for forming cyclic β-keto esters is the Dieckmann condensation , which involves the intramolecular cyclization of a diester in the presence of a base. researchgate.netmasterorganicchemistry.com In the context of this compound synthesis, a hypothetical precursor would be a diethyl ester with a cyclopropane ring positioned appropriately to favor the formation of the five-membered ring upon cyclization. The reaction proceeds via the formation of an enolate which then attacks the other ester group, leading to the cyclic β-keto ester that can be subsequently hydrolyzed and decarboxylated to yield the target ketone. While a powerful tool for forming five- and six-membered rings, the successful application of the Dieckmann condensation is dependent on the stability of the resulting ring system. nih.gov

Another relevant classical method is the Thorpe-Ziegler reaction , which is an intramolecular cyclization of a dinitrile to form a cyclic α-cyanoenamine, which can then be hydrolyzed to a cyclic ketone. This method is particularly useful for the synthesis of large rings but can also be applied to the formation of five- and six-membered rings.

The intramolecular aldol (B89426) condensation is a fundamental carbon-carbon bond-forming reaction that can be used to construct cyclic α,β-unsaturated ketones. sciencemadness.org For the synthesis of a this compound precursor, a dicarbonyl compound containing a cyclopropane ring could be envisioned to undergo intramolecular cyclization to form the cyclopentenone ring, which could then be selectively reduced to the desired ketone. The feasibility of this reaction is largely governed by the thermodynamic stability of the resulting ring, with five- and six-membered rings being the most favored products.

Approaches via Rearrangement Reactions

Rearrangement reactions have also provided pathways to spirocyclic ketones. These reactions often involve the transformation of a different ring system into the desired spiro[2.4]heptane framework.

The Favorskii rearrangement is a well-established method for the ring contraction of α-halo cyclic ketones to form carboxylic acids or their derivatives. rsc.org A plausible, though not explicitly documented, route to a this compound derivative could involve the Favorskii rearrangement of a larger, appropriately substituted α-halocycloheptanone. The mechanism is believed to proceed through a cyclopropanone (B1606653) intermediate. rsc.org

Another powerful rearrangement is the Ramberg-Bäcklund reaction , which converts an α-halo sulfone into an alkene through a three-membered episulfone intermediate with the extrusion of sulfur dioxide. nih.gov While not a direct method for ketone synthesis, this reaction can be used to construct strained alkenes within a cyclic system, which could then be further functionalized to the target ketone. The reaction is known for its ability to form strained rings and has been applied in the synthesis of various complex molecules. nih.govnih.gov

Modern and Advanced Synthetic Strategies for this compound

Contemporary approaches to the synthesis of this compound and its derivatives leverage the power of modern synthetic methodologies, offering greater efficiency, selectivity, and access to a wider range of functionalized analogs.

Cycloaddition Reactions in this compound Synthesis

Cycloaddition reactions are powerful tools for the construction of cyclic systems in a single step. For the synthesis of the spiro[2.4]heptane framework, various cycloaddition strategies can be employed.

A [3+2] cycloaddition reaction involving a cyclopropylidene equivalent and a cyclopentenone derivative could directly lead to the this compound skeleton. The generation of reactive intermediates like cyclopropylidenes is key to this approach. Alternatively, a 1,3-dipolar cycloaddition of a nitrile oxide with an exocyclic double bond on a cyclopropane ring could lead to a spirocyclic intermediate that can be further transformed into the target ketone.

Intramolecular Carbene and Nitrene Insertions

The intramolecular insertion of carbenes and nitrenes into C-H bonds is a powerful strategy for the formation of five-membered rings.

Rhodium-catalyzed intramolecular C-H insertion of α-diazo ketones is a well-established method for the synthesis of cyclopentanones. organic-chemistry.orgnih.gov In the context of this compound, a precursor containing a cyclopropyl (B3062369) group and a diazo ketone functionality at an appropriate position could undergo intramolecular C-H insertion into a C-H bond of the cyclopropane ring, directly forming the spirocyclic ketone. The choice of the rhodium catalyst is crucial for controlling the selectivity of the insertion reaction. organic-chemistry.org

While nitrene insertions are more commonly used for the synthesis of nitrogen-containing heterocycles, analogous strategies involving the insertion of a nitrene into a C-H bond of a cyclopropane ring could potentially be adapted for the synthesis of aza-spiro[2.4]heptane derivatives, which are structurally related to this compound.

Transition Metal-Catalyzed Syntheses of this compound Systems

Transition metal catalysis has revolutionized the synthesis of complex organic molecules, and spirocycles are no exception. Palladium and rhodium are among the most versatile metals used for this purpose.

Palladium-catalyzed reactions, such as the intramolecular Heck reaction , provide an efficient means of forming cyclic structures. organic-chemistry.org An appropriately substituted alkenyl halide containing a cyclopropane moiety could undergo an intramolecular Heck reaction to construct the cyclopentane (B165970) ring of the this compound system. nih.govyoutube.com

Rhodium-catalyzed reactions have also been extensively used in the synthesis of spiro compounds. For instance, rhodium-catalyzed cyclopropanation of an alkene followed by a subsequent rearrangement could be a viable route to the this compound core. Additionally, rhodium-catalyzed [5+2+1] cycloadditions of vinylcyclopropanes and carbon monoxide have been developed for the synthesis of eight-membered rings, and variations of such cycloaddition strategies could potentially be adapted for the construction of the spiro[2.4]heptane framework. nih.gov

Transition metal-catalyzed carbonylation reactions also offer a direct route to cyclic ketones. rsc.org A substrate containing a cyclopropane and a suitably positioned functional group that can undergo a palladium- or rhodium-catalyzed carbonylative cyclization could directly yield this compound.

Photochemical Routes to this compound

Photochemical reactions offer unique pathways for the construction of complex cyclic and spirocyclic systems by utilizing light energy to form bonds that are often inaccessible through thermal methods. While specific photochemical syntheses leading directly to this compound are not extensively documented in readily available literature, general photochemical strategies are well-established for creating similar carbocyclic frameworks.

Key photochemical reactions applicable to the synthesis of spirocyclic ketones include [2+2] photocycloadditions and the Paternò–Büchi reaction. nih.gov A [2+2] photocycloaddition between an appropriate cyclopentenone derivative and an alkene could theoretically construct the core spiro[2.4]heptane skeleton. nih.gov Furthermore, studies on related isomers, such as spiro[2.4]heptan-4-one, have explored their photochemical reactivity, indicating that the spiro-fused cyclopropane ring influences the photochemical behavior of the molecule, although these studies focused on the reactions of the ketone rather than its synthesis. acs.org An intramolecular Paternò–Büchi reaction, involving the photocycloaddition of a carbonyl group to an alkene within the same molecule, has also been employed to create spirocyclic systems. nih.gov

Chemoenzymatic Approaches in this compound Synthesis

Chemoenzymatic synthesis integrates the selectivity of biological catalysts (enzymes) with the practicality of traditional organic chemistry. This approach is particularly valuable for creating chiral molecules with high enantiomeric purity under mild, environmentally friendly conditions. While specific chemoenzymatic routes for the de novo synthesis of the this compound backbone are not prominently reported, enzymatic methods, particularly those using lipases, are widely used for the kinetic resolution of racemic spirocyclic compounds.

For instance, lipases have been successfully used to catalyze one-pot tandem reactions in aqueous media for the synthesis of other complex spiro compounds like spirooxindoles. mdpi.com This demonstrates the potential of enzymes to facilitate cascade reactions that build molecular complexity efficiently. mdpi.com More directly relevant is the use of immobilized Candida antarctica lipase (B570770) B (CALB) in the kinetic resolution of racemic alcohols and esters, a technique that could be applied to chiral derivatives of this compound. Such processes can separate enantiomers with excellent enantiomeric excess (>99% ee) by selectively acylating or hydrolyzing one enantiomer over the other.

Asymmetric Synthesis of Chiral this compound Derivatives

The synthesis of single-enantiomer spiro[2.4]heptane derivatives is of significant interest, particularly for pharmaceutical applications where stereochemistry is critical for biological activity. Research has focused on developing catalytic enantioselective methods that can set the desired stereochemistry with high fidelity. A notable application is in the synthesis of the 5-azaspiro[2.4]heptane core, a key structural component in antiviral agents like ledipasvir. mdpi.com

Chiral Auxiliaries in this compound Asymmetric Synthesis

A foundational strategy in asymmetric synthesis involves the temporary attachment of a chiral auxiliary to an achiral substrate. researchgate.net This auxiliary directs the stereochemical outcome of a subsequent reaction, after which it can be cleaved and often recovered. york.ac.uk Widely used auxiliaries include Evans' oxazolidinones, Oppolzer's camphorsultams, and Enders' SAMP/RAMP hydrazones, which have been instrumental in the synthesis of numerous biologically active compounds. researchgate.netnih.gov

In the context of forming spirocyclic ketones, a chiral auxiliary could be attached to a precursor molecule to control the diastereoselectivity of a key bond-forming step, such as an alkylation or a cycloaddition. After the desired stereocenter is established, the auxiliary is removed to yield the enantiomerically enriched product. While this is a powerful and well-established methodology, specific examples detailing the use of chiral auxiliaries for the direct asymmetric synthesis of this compound itself are not prevalent in the surveyed literature.

Asymmetric Catalysis for Enantioselective this compound Formation

Asymmetric catalysis, where a small amount of a chiral catalyst generates a large quantity of an enantiomerically enriched product, is a highly efficient and modern approach. This strategy has been successfully applied to the synthesis of derivatives of this compound, particularly aza-analogs.

One prominent example is the highly effective asymmetric hydrogenation of a protected ethyl 1-(2-aminoaceto)cyclopropanecarboxylate. This reaction, catalyzed by a Ruthenium complex featuring the chiral ligand (S)-SunPhos, produces a key intermediate for (S)-7-amino-5-azaspiro[2.4]heptane with excellent enantioselectivities of up to 98.7% ee. nih.gov Another approach involves the synthesis of a 5-azaspiro[2.4]heptane-6-carboxylic acid derivative, a precursor for the antiviral drug ledipasvir. mdpi.com The key step is a double allylic alkylation of a glycine (B1666218) imine analog, which proceeds under phase-transfer conditions using a chinchonidine-derived catalyst to establish the chiral center. mdpi.com

Table 1: Examples of Asymmetric Catalysis in the Synthesis of Spiro[2.4]heptane Derivatives
Derivative TargetReaction TypeCatalyst SystemEnantiomeric Excess (ee)Reference
(S)-7-amino-5-azaspiro[2.4]heptane intermediateAsymmetric Hydrogenation[RuCl(benzene)(S)-SunPhos]ClUp to 98.7% nih.gov
(S)-5-azaspiro[2.4]heptane-6-carboxylic acid derivativeDouble Allylic AlkylationChinchonidine-derived phase-transfer catalystNot specified mdpi.com

Resolution Techniques for this compound Enantiomers

When an asymmetric synthesis is not feasible or when a racemic mixture is produced, resolution techniques are employed to separate the enantiomers. For spiro[2.4]heptane derivatives, both enzymatic kinetic resolution and chromatographic methods are highly effective.

Kinetic Resolution: This technique relies on the differential rate of reaction of two enantiomers with a chiral catalyst or reagent. wikipedia.org Enzymatic kinetic resolution (EKR) is a particularly powerful variant. For example, lipases can selectively catalyze the acylation or hydrolysis of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted and thus allowing for their separation. This method is advantageous due to its high selectivity and mild reaction conditions.

Chiral Chromatography: Preparative high-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a direct and widely used method for separating enantiomers. mdpi.com Racemic mixtures of spiro[2.4]heptane derivatives can be passed through a chiral column (e.g., Kromasil 5-Amycoat), where the enantiomers interact differently with the CSP, leading to different retention times and enabling their separation. mdpi.com This technique has been successfully used to resolve racemic mixtures of functionalized propranolol (B1214883) derivatives and is a standard method for obtaining enantiomerically pure compounds for analysis and further use. mdpi.com The synthesis of the antiviral ledipasvir, which contains a 5-azaspiro[2.4]heptane core, explicitly includes the resolution of a racemic mixture as a viable manufacturing route. mdpi.com

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly influencing the synthesis of complex molecules like this compound.

Key green chemistry principles relevant to its synthesis include:

Catalysis: The use of catalytic methods, especially asymmetric catalysis, is inherently greener than using stoichiometric reagents. scispace.com The synthesis of spiro[2.4]heptane derivatives using catalytic amounts of Ruthenium or phase-transfer catalysts aligns with this principle by reducing waste. nih.gov

Atom Economy: Designing syntheses to maximize the incorporation of all materials used in the process into the final product is a core goal. Multicomponent domino reactions, which have been used to create other spiro compounds, are excellent examples of atom-economical processes. mdpi.com

Use of Safer Solvents and Auxiliaries: Green syntheses prioritize the use of environmentally benign solvents. The development of enzymatic reactions in aqueous media, such as the lipase-catalyzed synthesis of spirooxindoles, represents a significant step towards greener processes. mdpi.com

Design for Energy Efficiency: Microwave-assisted synthesis, which can significantly reduce reaction times and energy consumption, has been applied to the production of spiro compounds. mdpi.com

By integrating these principles, chemists can develop more sustainable and efficient routes to this compound and its valuable derivatives.

Reactivity and Reaction Mechanisms of Spiro 2.4 Heptan 5 One

Nucleophilic Reactions Involving the Carbonyl Group of Spiro[2.4]heptan-5-one

The carbonyl group in this compound is a primary site for nucleophilic attack, a characteristic feature of ketones. These reactions are fundamental to the derivatization and functionalization of this spirocyclic framework.

Carbonyl Reductions and Derivatizations

The reduction of the carbonyl group in this compound to the corresponding alcohol, Spiro[2.4]heptan-5-ol, is a common transformation. This can be achieved using various reducing agents, with the choice of reagent often influencing the stereochemical outcome of the reaction.

ReagentProductReaction Type
Sodium borohydride (B1222165) (NaBH₄)Spiro[2.4]heptan-5-olReduction
Lithium aluminum hydride (LiAlH₄)Spiro[2.4]heptan-5-olReduction

Beyond simple reduction, the carbonyl group can undergo various derivatization reactions. For instance, the Wittig reaction provides a powerful method for converting the ketone into an alkene by introducing a carbon-carbon double bond. This reaction involves the use of a phosphonium (B103445) ylide.

ReagentProduct TypeReaction Type
Phosphonium ylide (R-CH=PPh₃)AlkeneWittig Reaction

Enolization and Reactions at the α-Carbon of this compound

The hydrogen atoms on the carbon atoms adjacent to the carbonyl group (α-carbons) in this compound are acidic and can be removed by a base to form an enolate. This enolate is a key intermediate in a variety of reactions that form new carbon-carbon bonds at the α-position.

The formation of the enolate allows for subsequent reactions with electrophiles, such as alkyl halides, in a process known as α-alkylation. This reaction is a valuable tool for introducing alkyl substituents onto the cyclopentanone (B42830) ring.

ReagentIntermediateProduct TypeReaction Type
Base (e.g., LDA)Enolate-Enolization
Alkyl halide (R-X)-α-Alkyl this compoundα-Alkylation

Ring-Opening and Ring-Expansion Reactions of this compound

The strained cyclopropane (B1198618) ring in this compound makes it susceptible to ring-opening and ring-expansion reactions, particularly under acidic or basic conditions. These transformations can lead to the formation of new carbocyclic skeletons.

Acid-Catalyzed Rearrangements

In the presence of acid, the carbonyl oxygen of this compound can be protonated, which can initiate a cascade of rearrangements. These rearrangements often involve the cleavage of one of the bonds of the strained cyclopropane ring, leading to the formation of a more stable carbocationic intermediate. This can result in ring-expanded products or other rearranged structures. The specific outcome of such reactions is highly dependent on the reaction conditions and the nature of the acid catalyst.

Base-Catalyzed Transformations

Base-catalyzed transformations of this compound can also lead to interesting molecular rearrangements. A notable example is the Favorskii rearrangement, which can occur if an α-halo substituent is present on the cyclopentanone ring. In this reaction, treatment with a base leads to the formation of a cyclopropanone (B1606653) intermediate, followed by ring contraction to yield a carboxylic acid derivative with a smaller ring system.

ReactionKey IntermediateProduct Type
Favorskii RearrangementCyclopropanoneCarboxylic acid derivative

Extensive searches for detailed research findings on the radical reactions, pericyclic reactions, cycloadditions, and the stereochemical and regiochemical control in reactions specifically involving this compound did not yield sufficient information to generate a scientifically accurate and thorough article as per the requested outline.

The available literature focuses on related compounds, such as other isomers like Spiro[2.4]heptan-4-one, or derivatives like spiro[2.4]hepta-4,6-dienes. While general principles of ketone reactivity exist, there is a lack of specific studies and data concerning the radical, pericyclic, and stereocontrolled reactions of this compound itself. Consequently, the construction of an article with detailed research findings, reaction mechanisms, and data tables as requested is not possible at this time.

Advanced Spectroscopic Characterization and Structural Elucidation of Spiro 2.4 Heptan 5 One and Its Derivatives

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy probes the vibrational modes of a molecule, providing a fingerprint that is highly specific to its structure and functional groups.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation corresponding to molecular vibrations. The most prominent feature in the IR spectrum of Spiro[2.4]heptan-5-one would be a strong absorption band corresponding to the carbonyl (C=O) stretching vibration. For a five-membered ring ketone, this band is typically observed at a higher frequency than in acyclic ketones, generally in the range of 1740-1750 cm⁻¹. The spectrum would also feature C-H stretching vibrations for the sp² hybridized carbons of the cyclopropane (B1198618) and cyclopentanone (B42830) rings (typically 2850-3000 cm⁻¹) and various C-C stretching and CH₂ bending (scissoring, wagging) vibrations in the fingerprint region (< 1500 cm⁻¹). A vapor-phase IR spectrum for this compound is noted in the SpectraBase database, which would confirm these characteristic absorptions.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of light. The selection rules for Raman are different from those of IR, meaning that vibrations that are weak or absent in the IR spectrum may be strong in the Raman spectrum. The C=O stretch would also be visible, though typically weaker than in the IR spectrum. Symmetric vibrations, such as the breathing modes of the rings, often give rise to strong Raman signals. No experimental Raman data for this compound is currently available in the public domain.

Mass Spectrometry for Mechanistic Studies and Fragmentation Pathways

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and deducing its structure from fragmentation patterns.

The electron ionization (EI) mass spectrum of this compound would show a molecular ion (M⁺˙) peak corresponding to its molecular weight (110.15 g/mol ). The molecule would then undergo fragmentation, breaking into smaller, charged pieces. The pattern of these fragment ions is used to deduce the structure of the parent molecule.

Data from the NIST Mass Spectrometry Data Center indicates that a prominent peak in the GC-MS analysis of this compound is observed at a mass-to-charge ratio (m/z) of 67. nih.gov Other significant peaks are reported at m/z 39 and 54. nih.gov A plausible fragmentation pathway could involve the loss of the carbonyl group as carbon monoxide (CO, 28 Da) followed by rearrangement, or cleavage of the cyclopentanone ring. A detailed analysis of the fragmentation mechanism would require a high-resolution mass spectrum with the relative abundances of all fragment ions.

High-Resolution Mass Spectrometry

High-Resolution Mass Spectrometry (HRMS) measures the mass of an ion with very high accuracy (typically to four or five decimal places). This allows for the determination of the elemental composition of the parent ion and its fragments. While experimental HRMS data is not publicly available, the computed exact mass of this compound (C₇H₁₀O) is 110.073164938 Da. nih.gov An experimental HRMS measurement would be used to confirm this elemental formula, which is the first crucial step in identifying an unknown compound.

Tandem Mass Spectrometry (MS/MS) for Elucidating Fragmentation

Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structure of ions by fragmenting them and analyzing the resulting pieces. In the context of this compound, MS/MS provides critical insights into its molecular framework by revealing characteristic fragmentation pathways. The process involves selecting the protonated molecular ion ([M+H]⁺) and subjecting it to collision-induced dissociation (CID). The resulting fragment ions are then analyzed to piece together the original structure.

For a cyclic ketone like this compound, the fragmentation is typically governed by pathways that lead to the formation of stable carbocations or neutral losses of small molecules like carbon monoxide (CO) and ethene (C₂H₄). Charge-remote fragmentations, where the cleavage occurs at a site distant from the charge, can also provide structurally informative ions. nih.gov The fragmentation of five-membered ring systems, such as the cyclopentanone moiety in this molecule, often involves characteristic losses. researchgate.net The presence of the spiro-fused cyclopropane ring introduces unique strain and electronic effects that influence the fragmentation cascades.

The fragmentation pathways can be rationalized by considering the stability of the resulting fragment ions and neutral molecules. researchgate.net Computational tools can assist in predicting these pathways by calculating the reaction enthalpies for various potential fragmentation steps. nih.gov

Table 1: Plausible MS/MS Fragmentation Pathways of Protonated this compound ([C₇H₁₀O+H]⁺, m/z 111.08)

Precursor Ion (m/z) Fragment Ion (m/z) Neutral Loss Proposed Fragmentation Pathway
111.08 83.08 CO (28.00) Alpha-cleavage adjacent to the carbonyl group, followed by the loss of carbon monoxide, a common pathway for cyclic ketones.
111.08 82.07 C₂H₅ (29.01) Cleavage originating from the cyclopropane ring.
111.08 67.05 C₂H₂O (44.03) Ring-opening of the cyclopentanone moiety followed by retro-Diels-Alder-type fragmentation.

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the absolute configuration and detailed solid-state structure of chiral molecules, provided a suitable single crystal can be obtained. americanlaboratory.com For derivatives of this compound that are chiral and crystalline, this technique provides unambiguous proof of their three-dimensional arrangement.

The method involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. This pattern is used to calculate the electron density map of the molecule, revealing the precise position of each atom. For chiral molecules, the determination of the absolute configuration is often achieved by analyzing the anomalous dispersion of X-rays by the atoms, particularly if a heavier atom is present in the structure.

The crystal structure reveals crucial information, including bond lengths, bond angles, and torsion angles, which define the conformation of the molecule in the solid state. It also elucidates intermolecular interactions such as hydrogen bonding and van der Waals forces that dictate the crystal packing. mdpi.com This information is invaluable for understanding the molecule's physical properties and can be compared with theoretical models derived from computational chemistry. psu.edu

Table 2: Representative Crystallographic Data for a Hypothetical Chiral Derivative of this compound

Parameter Value
Chemical Formula C₈H₁₀O₂
Formula Weight 138.16
Crystal System Orthorhombic
Space Group P2₁2₁2₁
Unit Cell Dimensions a = 6.1 Å, b = 8.5 Å, c = 13.2 Å
Volume 684.3 ų
Z (Molecules per unit cell) 4
Calculated Density 1.340 g/cm³
R-factor 0.045

Note: The Flack parameter is a critical value in determining the absolute stereochemistry of a chiral, non-centrosymmetric crystal structure. A value close to zero indicates the correct absolute configuration has been assigned.

Chiroptical Spectroscopy (CD, ORD) for Enantiomeric Purity and Absolute Configuration

Chiroptical techniques, namely Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential non-destructive methods for investigating chiral molecules in solution. americanlaboratory.com These techniques measure the differential interaction of left and right circularly polarized light with a chiral sample, providing information on both absolute configuration and enantiomeric purity. mtoz-biolabs.com

Optical Rotatory Dispersion (ORD) measures the change in optical rotation as a function of wavelength. slideshare.net As the wavelength of polarized light approaches an electronic absorption band of the chiral molecule, the rotation changes dramatically, a phenomenon known as the Cotton effect. vlabs.ac.in The sign of the Cotton effect (positive or negative) is directly related to the stereochemistry of the molecule. vlabs.ac.in

Circular Dichroism (CD) is the differential absorption of left and right circularly polarized light. A CD spectrum plots this difference against wavelength, showing positive or negative peaks that correspond to the Cotton effects observed in ORD. slideshare.net

For ketones like this compound, the n → π* electronic transition of the carbonyl group around 280-300 nm is chromophorically active and gives rise to a distinct Cotton effect. The "octant rule" for saturated ketones provides an empirical method to predict the sign of this Cotton effect based on the spatial arrangement of substituents relative to the carbonyl group. vlabs.ac.in By analyzing the contribution of different parts of the molecule within eight octants surrounding the carbonyl chromophore, one can correlate the observed CD signal to the absolute configuration of the chiral center. vlabs.ac.inacs.org Comparing the experimentally measured CD spectrum with that of a known standard or with theoretical predictions from quantum chemical calculations can lead to a reliable assignment of the absolute configuration. acs.orgresearchgate.net

Table 3: Illustrative Chiroptical Data for an Enantiomer of a this compound Derivative

Technique Wavelength (λ) Observation Interpretation
ORD > 400 nm Plain positive curve Background rotation
ORD ~310 nm Peak (Positive) Positive Cotton Effect
ORD ~295 nm Crossover (zero rotation) Absorption maximum
ORD ~270 nm Trough (Negative) Negative Cotton Effect

Computational and Theoretical Studies of Spiro 2.4 Heptan 5 One

Quantum Chemical Calculations of Spiro[2.4]heptan-5-one

Quantum chemical calculations, often employing methods like Density Functional Theory (DFT) or ab initio calculations, are fundamental to understanding molecular properties derived from the principles of quantum mechanics.

Electronic Structure and Bonding Analysis (e.g., NBO, QTAIM)

Natural Bond Orbital (NBO) Analysis: This method translates the complex, delocalized molecular orbitals from a quantum calculation into a more intuitive chemical picture of localized bonds, lone pairs, and antibonding orbitals. NBO analysis can quantify atomic charges, hybridization, and the stabilizing effects of electron delocalization (hyperconjugation). For this compound, an NBO analysis would precisely describe the nature of the C-C and C-H bonds in the strained cyclopropane (B1198618) ring versus the cyclopentanone (B42830) ring, the polarization of the carbonyl (C=O) bond, and any hyperconjugative interactions between the two ring systems.

Quantum Theory of Atoms in Molecules (QTAIM): QTAIM defines atomic properties and chemical bonds based on the topology of the electron density. It can identify bond paths, locate critical points (nuclei, bond critical points, etc.), and calculate properties at these points to characterize the nature of atomic interactions, such as whether they are covalent or ionic. A QTAIM study of this compound would provide a rigorous description of the electron density distribution, particularly around the spirocyclic center and within the strained three-membered ring.

Despite the utility of these methods, a detailed NBO or QTAIM analysis specifically for this compound has not been reported in the available scientific literature.

Conformational Analysis and Energy Minima of this compound

The cyclopentanone ring in this compound is not planar and can adopt several puckered conformations, such as the envelope or twist forms. A computational conformational analysis involves mapping the potential energy surface of the molecule to identify all stable conformers (energy minima) and the energy barriers (transition states) that separate them. Such a study would reveal the preferred three-dimensional structure of the molecule and the relative populations of its different conformers at a given temperature. While the principles of conformational analysis are well-established, a specific study detailing the energy minima and conformational pathways for this compound is not present in published research.

Prediction of Spectroscopic Parameters (e.g., NMR shielding, vibrational frequencies)

Quantum chemistry is widely used to predict spectroscopic data, which can be invaluable for interpreting experimental results.

NMR Shielding: Calculations can determine the magnetic shielding tensors for each nucleus, which can be converted into NMR chemical shifts. For this compound, this would help assign the specific ¹H and ¹³C signals in its NMR spectra, which can be complex due to the molecule's asymmetry.

Vibrational Frequencies: Theoretical calculations can predict the infrared (IR) and Raman spectra by determining the molecule's vibrational modes and their corresponding frequencies. This would allow for the assignment of specific spectral bands to the stretching and bending motions of the carbonyl group, the cyclopropane ring, and the cyclopentanone ring.

A search of the literature did not yield any studies that present theoretically predicted NMR shielding constants or a full vibrational frequency analysis for this compound.

Reaction Mechanism Elucidation via Transition State Calculations

Computational chemistry is a powerful tool for exploring reaction mechanisms. By calculating the energies of reactants, products, intermediates, and, crucially, transition states, chemists can map out the entire energy profile of a chemical reaction. This approach could be used to study reactions involving this compound, such as its reduction, oxidation, or ring-opening reactions, to understand the reaction pathways, kinetics, and stereochemical outcomes. However, no published computational studies elucidating specific reaction mechanisms involving this compound via transition state calculations were found.

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time by solving Newton's equations of motion. For a flexible molecule like this compound, MD simulations can be used to explore its conformational space more extensively than static quantum chemical calculations. By simulating the molecule's dynamics over nanoseconds or longer, researchers can observe transitions between different conformations and generate a statistical ensemble of structures, providing insight into the molecule's flexibility and dynamic behavior in different environments (e.g., in a solvent). At present, there are no specific molecular dynamics simulation studies for this compound reported in the scientific literature.

Aromaticity and Antiaromaticity Considerations in this compound Systems

Aromaticity and antiaromaticity are concepts typically applied to cyclic, planar, conjugated systems of pi (π) electrons. This compound is a saturated, non-planar molecule and therefore does not exhibit traditional aromaticity or antiaromaticity.

However, the concept of spiroconjugation can arise in unsaturated spirocyclic systems where the π orbitals of two perpendicular rings can interact through the central spiroatom. This interaction can lead to a small degree of stabilization (spiroaromaticity) or destabilization. While this is a relevant concept for unsaturated analogs, it is not applicable to the saturated framework of this compound itself.

Applications of Spiro 2.4 Heptan 5 One in Synthetic Organic Chemistry

Spiro[2.4]heptan-5-one as a Chiral Building Block in Complex Molecule Synthesis

The conformationally rigid structure of the spiro[2.4]heptane framework makes its derivatives particularly attractive as chiral building blocks for synthesizing biologically active molecules. Proline analogues, for instance, are of special interest because their inclusion in peptide chains induces significant conformational restrictions that can be critical for biological activity. mdpi.com

A prominent example of this application is the use of a spiro[2.4]heptane-derived intermediate in the synthesis of Ledipasvir, a potent antiviral agent used for the treatment of Hepatitis C virus (HCV) infections. mdpi.comnbinno.com The key chiral building block, (S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid, is a non-natural amino acid that serves as a cornerstone of the Ledipasvir structure. mdpi.comnbinno.comvolsenchem.com The synthesis of this intermediate often begins from enantiopure starting materials like 4-hydroxyproline (B1632879) or employs catalytic enantioselective methods to establish the desired stereochemistry. mdpi.com The spirocyclic core functions as a constrained proline analogue, and its specific three-dimensional orientation is crucial for the drug's efficacy as a non-structural protein 5A (NS5A) inhibitor. mdpi.com The preparation of these 4-spirocyclopropyl proline derivatives often involves the treatment of a 4-exocyclic methylene-substituted proline compound with a metal carbenoid generated through variations of the Simmons-Smith reaction. google.comgoogle.com

Table 1: Application of Spiro[2.4]heptane Derivative in Complex Molecule Synthesis
Key IntermediateComplex MoleculeTherapeutic AreaSignificance of Spirocyclic Core
(S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid nbinno.comLedipasvir mdpi.comAntiviral (Hepatitis C) mdpi.comActs as a conformationally restricted proline analogue, essential for potent NS5A inhibition. mdpi.com

Utilization of this compound as a Precursor for Novel Scaffolds

The chemical reactivity of this compound allows for its transformation into a variety of novel molecular scaffolds, which are of significant interest in medicinal chemistry and drug discovery. chemrxiv.org The strained spirocyclic system can be manipulated to generate more complex structures with unique conformational properties.

One successful approach involves the use of spiro[2.4]heptane derivatives to create value-added, conformationally constrained 5,5-spirocyclic α-prolines. chemrxiv.org A direct carboxylation of 2-spiropyrrolidines, which can be accessed from spiro[2.4]heptane precursors, has been demonstrated as a novel and efficient one-step method to prepare these proline derivatives in good yields. chemrxiv.org These resulting spiro-α-proline scaffolds are valuable "bricks" for medicinal chemistry, offering rigid structures that can help in the design of potent and selective inhibitors for various biological targets, such as tryptophan hydroxylase-1 (TPH1). chemrxiv.orgnih.gov

Furthermore, the spiro[2.4]heptane framework has been elaborated to produce bridged derivatives. google.com These more complex scaffolds have been investigated as ALX receptor and/or FPRL2 agonists, with potential applications in the treatment of inflammatory and obstructive airway diseases. google.com This demonstrates the utility of the basic spiro[2.4]heptane skeleton as a starting point for generating diverse and biologically relevant chemical matter.

Table 2: Novel Scaffolds Derived from Spiro[2.4]heptane Precursors
Precursor TypeResulting Novel ScaffoldSynthetic Method HighlightPotential Application
2-Spiropyrrolidines5,5-Spirocyclic α-prolines chemrxiv.orgDirect carboxylation chemrxiv.orgMedicinal chemistry building blocks, enzyme inhibitors. nih.gov
Spiro[2.4]heptane derivativesBridged spiro[2.4]heptane derivatives google.comMulti-step synthesis involving framework elaboration.ALX receptor and/or FPRL2 agonists for inflammatory diseases. google.com
AryldibromocyclopropanesArylspiro[2.4]hept-5-enes researchgate.netDouble allylation followed by ring-closing metathesis. researchgate.netFunctionalized spirocyclic intermediates. researchgate.net

Strategy for Introduction of Spirocenters into Organic Frameworks via this compound

The introduction of a spirocenter into a molecule significantly increases its three-dimensionality and structural complexity, which can lead to improved pharmacological properties. beilstein-journals.org this compound and its derivatives serve as key reagents in strategies designed to install spirocyclic moieties into larger organic frameworks. The ketone functional group at the C5 position is a critical handle for chemical manipulation.

One primary strategy involves using the ketone as an electrophilic site for condensation reactions with bifunctional nucleophiles. For example, the reaction of a cyclic ketone like this compound with reagents such as 2-aminobenzamides can lead to the formation of novel spiro-quinazolinone derivatives. mdpi.com This type of cyclocondensation reaction directly transforms the carbonyl carbon into the spiro-atom of a newly formed heterocyclic ring system.

Another powerful strategy involves building one of the rings of the spiro[2.4]heptane system onto an existing cyclic framework. The synthesis of 4-spirocyclopropyl proline derivatives, crucial for Ledipasvir, exemplifies this approach. google.comgoogle.com This process often starts with a 4-methylene proline derivative, which is then treated with a zinc carbenoid (e.g., from diethylzinc (B1219324) and diiodomethane) in a Simmons-Smith cyclopropanation reaction. google.com This key step constructs the cyclopropane (B1198618) ring onto the pyrrolidine (B122466) ring, thereby creating the spiro[2.4]heptane core and formally introducing the spirocenter. This highlights how a precursor embodying part of the spiro[2.4]heptane structure can be used to complete the spirocyclic system within a more complex molecule.

Table 3: Strategies for Introducing Spirocenters via this compound and its Precursors
StrategyKey Reagent/PrecursorReaction TypeResulting Structure
CyclocondensationThis compoundReaction of the ketone with a bis-nucleophile (e.g., 2-aminobenzamide). mdpi.comSpiro-heterocycles (e.g., spiro-quinazolinones). mdpi.com
Cyclopropanation4-Methylene proline derivativeSimmons-Smith reaction (or variations) to build the cyclopropane ring. google.comgoogle.com4-Spirocyclopropyl proline derivatives (azaspiro[2.4]heptane core). google.com

Q & A

Q. What are the established synthetic routes for Spiro[2.4]heptan-5-one, and how do reaction conditions influence yield and regioselectivity?

  • Methodological Answer : The compound is typically synthesized via cyclopropanation or spiroannulation. For example, dimethylsulfonium methyl ether has been used to generate cyclopropane intermediates, yielding this compound derivatives (39% yield under optimized conditions) . Key parameters include temperature (e.g., −78°C for cyclopropane stability) and stoichiometry (e.g., 0.5 equiv of reagents to minimize byproducts). Characterization via 1^1H NMR (e.g., carbonyl absorption at 1740 cm1^{-1}) and mass spectrometry is critical for confirming regioselectivity .

Q. How can structural elucidation of this compound derivatives be systematically performed?

  • Methodological Answer : Use a combination of spectroscopic techniques:
  • SMILES/InChI : CN1CC2(CC2)NC1=O (validated via computational tools) .
  • NMR : 1^1H NMR detects spiro carbon coupling (e.g., 7.0–7.5 ppm for cyclopropane protons), while 13^{13}C NMR identifies quaternary carbons (e.g., 65–75 ppm for spiro centers). Long-range couplings (e.g., 3JCH^3J_{CH} > 3 Hz) are critical for distinguishing stereoisomers .
  • Table 1 : Spectral Reference Data
TechniqueKey Peaks/FeaturesReference
1^1H NMR2.4–3.1 ppm (cyclopropane CH2_2)
13^{13}C NMR170–175 ppm (ketone C=O)

Q. What experimental designs are suitable for studying this compound’s reactivity?

  • Methodological Answer : Design kinetic studies (e.g., hydrogen abstraction rates using radical initiators) or stereoselective functionalization (e.g., asymmetric decarboxylative [3+2] cycloadditions). Control variables include solvent polarity (e.g., THF vs. DCM) and catalyst loading (e.g., Pd0^0 for cyclopropane ring-opening) .

Advanced Research Questions

Q. How can synthetic challenges like byproduct formation in this compound synthesis be mitigated?

  • Methodological Answer : Byproduct analysis (e.g., lactones or dienes via HPLC/GC-MS) informs mechanistic adjustments. For example, UV irradiation (Hanovia L 450-W lamp) reduces competing pathways by stabilizing intermediates . Computational modeling (DFT) predicts transition states to optimize regioselectivity .

Q. How to reconcile conflicting spectral assignments for this compound derivatives?

  • Methodological Answer : Address discrepancies via 2D NMR (e.g., HSQC/HMBC for 13^{13}C-1^1H correlations) and isotopic labeling. For instance, misassignments in 1^1H NMR (e.g., H4 vs. H5 in spiroalkenes) are resolved through selective decoupling experiments . Cross-validate with crystallographic data (if available) .

Q. What strategies enable asymmetric synthesis of this compound motifs?

  • Methodological Answer : Chiral auxiliaries (e.g., Evans oxazolidinones) or organocatalysts (e.g., Cinchona alkaloids) induce enantioselectivity. A reported example uses azomethine ylides with ethyl cyclopropylidene acetate (85% ee, validated via chiral HPLC) .

Q. How can computational methods predict this compound’s physicochemical properties?

  • Methodological Answer : Molecular dynamics (MD) simulations model ring strain, while QSPR predicts logP (e.g., XlogP ≈ 3.1). DFT calculates frontier orbitals (HOMO/LUMO) to explain reactivity (e.g., susceptibility to nucleophilic attack) .

Q. What bioactivity screening frameworks are applicable to this compound derivatives?

  • Methodological Answer : Use target-based assays (e.g., enzyme inhibition) or phenotypic screening (e.g., cytotoxicity). A spirocyclic glutamic acid analog showed NMDA receptor modulation (IC50_{50} = 2.3 µM) via patch-clamp electrophysiology .

Methodological Frameworks

  • Research Question Formulation : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) . For example:

    "How does ring strain in this compound influence its hydrogen abstraction kinetics compared to linear analogs?"

  • Data Analysis : Use CONSORT-EHEALTH guidelines for transparency (e.g., Appendix 4 for compliance rates) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.